molecular formula C9H12BrNO2S B1520936 tert-Butyl (5-bromothiophen-2-yl)carbamate CAS No. 943321-89-9

tert-Butyl (5-bromothiophen-2-yl)carbamate

Cat. No. B1520936
CAS RN: 943321-89-9
M. Wt: 278.17 g/mol
InChI Key: SKPRAKMCHAPMNY-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromothiophen-2-yl)carbamate” is a chemical compound with the CAS Number: 943321-89-9. It has a molecular weight of 278.17 and its IUPAC name is tert-butyl 5-bromo-2-thienylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12). This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C. . The compound has a calculated log Po/w (iLOGP) of 2.69, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure Analysis

Tert-butyl (5-bromothiophen-2-yl)carbamate and its derivatives are studied for their crystal structures. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar in structure, have been analyzed for their isomorphous crystal structures, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Organic Synthesis

These compounds are significant in organic synthesis. For instance, they are used in the mild and efficient one-pot Curtius rearrangement, a reaction that enables the formation of acyl azide intermediates, leading to the desired tert-butyl carbamate at low temperatures (Lebel & Leogane, 2005). They also play a role in the preparation of other compounds, such as the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003).

Photophysical and Electrochemical Applications

This compound derivatives are also explored for their photophysical properties. For instance, the reaction of [Re(CO)5Br] with phenyltetrazolate resulted in the assembly of an anionic dinuclear rhenium tricarbonyl species, which displayed phosphorescent emission from their triplet metal-to-ligand charge transfer excited states (Wright et al., 2013).

Solar Cell Applications

In the realm of renewable energy, these compounds have been used in the development of dyes for dye-sensitized solar cells (DSSCs). They have been found to enhance the donor properties of carbazole, improving the optical and electrochemical properties of dyes, thus benefiting the performance of DSSCs (Venkateswararao et al., 2014).

Water Treatment

Tert-butyl derivatives have been studied in the context of water treatment, such as in the oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes. The degradation products and rate constants of these reactions provide insights into the efficiency of MTBE elimination and the formation of bromate, a disinfection byproduct (Acero et al., 2001).

Proteinase Inhibitors

Additionally, these compounds are used in medicinal chemistry for synthesizing building blocks for novel protease inhibitors. The enantioselective syntheses of specific tert-butyl carbamate derivatives are instrumental in developing potent β-secretase inhibitors (Ghosh et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life). The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

tert-butyl N-(5-bromothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRAKMCHAPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662915
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943321-89-9
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943321-89-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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